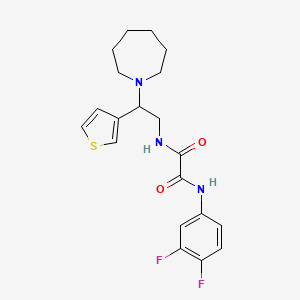![molecular formula C24H26N4O3S B2800751 (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide CAS No. 1321851-70-0](/img/structure/B2800751.png)
(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide” is a complex organic molecule. It contains a benzo[d]imidazole moiety, which is a key component in many functional molecules used in a variety of everyday applications .
Synthesis Analysis
The synthesis of such compounds often involves the formation of imidazole rings, a process that has seen significant advances in recent years . The synthesis process emphasizes the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . These techniques can provide detailed information about the bonding modes and geometry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could involve a series of heterocyclization reactions with different chemical reagents . The resulting molecules could include various derivatives incorporated with the benzo[d]imidazole moiety .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Evaluation
A novel series of sulfonamides containing the benzo[d]imidazole moiety has been synthesized, demonstrating significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These compounds, identified for their potent antitumor properties, were subjected to QSAR studies to predict their cytotoxicity towards different cancer cell lines, providing insights into their potential therapeutic applications (Łukasz Tomorowicz et al., 2020).
Antimicrobial and Antiproliferative Agents
Research on N-ethyl-N-methylbenzenesulfonamide derivatives has uncovered their effectiveness as antimicrobial and antiproliferative agents. Compounds showcasing significant cytotoxicity against lung (A-549) and liver (HepG2) cancer cell lines, along with noteworthy antimicrobial activity, highlight the diverse biological applications of these derivatives (Shimaa M. Abd El-Gilil, 2019).
Molecular Rearrangements and Synthesis
The study on Mukaiyama reagents reveals the synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-2-[1-alkylpyridin-2(1H)ylidene]acetonitriles through reactions of N-alkyl-2-chloropyridinium salts with benzimidazolylacetonitriles. This research demonstrates the complex molecular rearrangements and potential for generating novel compounds with significant properties (T. Saraeva et al., 2012).
Photosensitizer for Cancer Treatment
A new zinc phthalocyanine compound with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing a Schiff base, has been synthesized. This compound exhibits promising properties as a photosensitizer for photodynamic therapy, highlighting its potential in cancer treatment (M. Pişkin et al., 2020).
N-Heterocyclic Carbene-Silver(I) Complexes
Novel nonsymmetrically p-benzyl-substituted (benz)imidazole N-heterocyclic carbene-silver(I) acetate complexes have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. These complexes demonstrate potential antibacterial properties and cytotoxicity against human renal cancer cell lines, showcasing their therapeutic potential (F. Hackenberg et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications. For instance, similar compounds have shown potential as anticancer drugs , suggesting possible avenues for future research.
Eigenschaften
IUPAC Name |
4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]-N-cyclohexyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-27-22-11-7-6-10-21(22)26-24(27)20(16-25)23(29)17-12-14-19(15-13-17)32(30,31)28(2)18-8-4-3-5-9-18/h6-7,10-15,18,29H,3-5,8-9H2,1-2H3/b23-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIMGSJXHPCINK-ATJXCDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
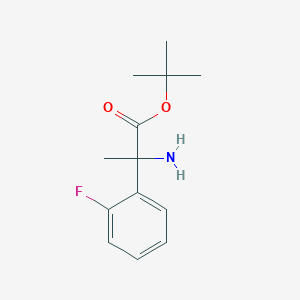
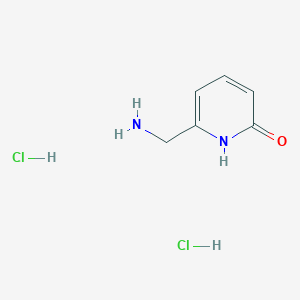
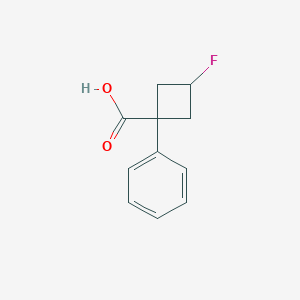
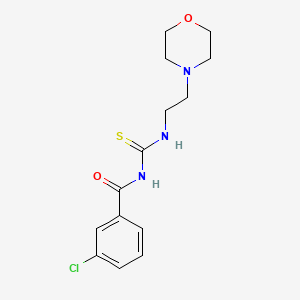
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]butanamide](/img/structure/B2800675.png)
![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

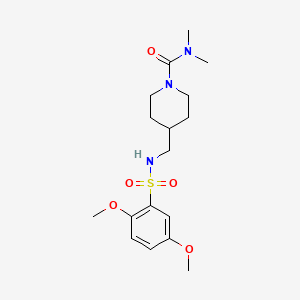
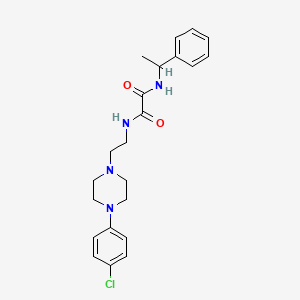
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)


